

# Comprehensive Technical Guide: Molecular Weight Confirmation of 2-Methylmorpholine-4-carbothioamide

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## Compound of Interest

Compound Name:	2-Methylmorpholine-4-carbothioamide
CAS No.:	953734-73-1
Cat. No.:	B2520929

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## Executive Summary

Target Analyte: **2-Methylmorpholine-4-carbothioamide** Formula:

Molecular Weight (Average): 160.24 g/mol Monoisotopic Mass: 160.0671 Da

Confirming the molecular weight of thioamides requires navigating specific analytical challenges: thermal instability, high polarity, and the unique isotopic signature of sulfur. This guide compares three primary analytical methodologies—High-Resolution Electrospray Ionization Mass Spectrometry (HRMS-ESI), Gas Chromatography-Mass Spectrometry (GC-MS/EI), and Elemental Analysis (EA)—to determine the most robust protocol for validation.

Recommendation: HRMS-ESI is the superior method for molecular weight confirmation due to its "soft" ionization mechanism, which preserves the molecular ion

, and its ability to resolve the diagnostic

isotope pattern.

## Part 1: Theoretical Baseline & Isotopic Logic

Before experimental validation, the theoretical baseline must be established to serve as the reference standard.

## Calculated Parameters

Parameter	Value	Notes
Formula		Methyl group on C2 of morpholine ring.[1][2]
Average MW	160.24 g/mol	Used for bulk stoichiometric calculations.
Monoisotopic Mass	160.0671 Da	Used for High-Res MS (Exact Mass).
	161.0744 Da	The primary species observed in ESI(+).
	183.0563 Da	Common adduct in salt-rich buffers.

## The Sulfur Diagnostic (The "M+2" Check)

Unlike standard organic amines, this compound contains Sulfur. Natural Sulfur contains ~4.21% of the

isotope. This creates a distinct M+2 peak in the mass spectrum that serves as an internal validation stamp.

- M (100%):  
isotope.[3]
- M+2 (~4.5%):  
isotope.
- Note: If your spectrum lacks a significant M+2 peak (approx. 4-5% relative abundance), the compound is likely desulfurized (e.g., hydrolysis to a urea derivative).

## Part 2: Methodology Comparison

We evaluated three techniques based on Precision, Sample Integrity, and Throughput.

### Method A: HRMS-ESI (Recommended)

- Mechanism: Soft ionization via Electrospray.[4][5]
- Suitability: Excellent. Thioamides are polar and protonate easily on the thioamide nitrogen.
- Pros: Preserves the molecular ion; sub-ppm mass accuracy; minimal thermal degradation.
- Cons: Susceptible to adduct formation ( , ).

### Method B: GC-MS (EI)[5]

- Mechanism: Hard ionization (Electron Impact, 70eV).[5][6]
- Suitability: Moderate to Low.
- Pros: Provides structural fingerprinting via fragmentation.[4]
- Cons: High Risk. Thioamides can thermally decompose to nitriles or isothiocyanates in the GC injector port ( ). The molecular ion ( ) is often weak or absent.

### Method C: Elemental Analysis (CHN/S)

- Mechanism: Combustion.
- Suitability: Validation only.
- Pros: Absolute purity measurement; independent of ionization physics.

- Cons: Does not provide MW directly; requires milligram-scale sample; cannot detect dimerization.

## Comparative Data Summary

Feature	HRMS-ESI (TOF/Orbitrap)	GC-MS (EI)	Elemental Analysis
Primary Output	Exact Mass ( )	Fragment Pattern	% Composition
MW Confidence	High (< 5 ppm error)	Low (Risk of degradation)	Indirect
Sample Req.	< 0.1 mg	~1 mg	> 2 mg
Thermal Risk	None (Ambient temp)	High (Injector heat)	N/A
Isotope Data	Resolved M+2	Low Resolution M+2	N/A

## Part 3: Experimental Protocols

### Protocol 1: The Gold Standard (Direct Infusion HRMS-ESI)

Use this protocol for the definitive confirmation of molecular weight.

Reagents:

- LC-MS Grade Acetonitrile (ACN).
- Milli-Q Water.
- Formic Acid (FA) (0.1% v/v).

Workflow:

- Stock Preparation: Dissolve 1 mg of **2-Methylmorpholine-4-carbothioamide** in 1 mL of 50:50 ACN:Water.

- Dilution: Dilute stock 1:100 to achieve ~10 µg/mL (approx 60 µM). Note: High concentrations cause dimerization
- Mobile Phase: Isocratic 50:50 ACN:Water + 0.1% FA.
- Injection: Direct infusion at 5–10 µL/min into the ESI source.
- Source Parameters (Generic):
  - Capillary Voltage: 3.5 kV (Positive Mode).
  - Gas Temp: 300°C.
  - Fragmentor: 100 V (Keep low to prevent in-source fragmentation).

#### Data Validation Criteria (Pass/Fail):

- Target Peak: Observed m/z must be  $161.0744 \pm 0.0010$ .
- Isotope Ratio: The peak at m/z 163.07 (M+2) must be present at 4–5% intensity relative to the base peak.

## Protocol 2: The "Fingerprint" Check (GC-MS)

Use only if HRMS is unavailable, with caution regarding thermal breakdown.

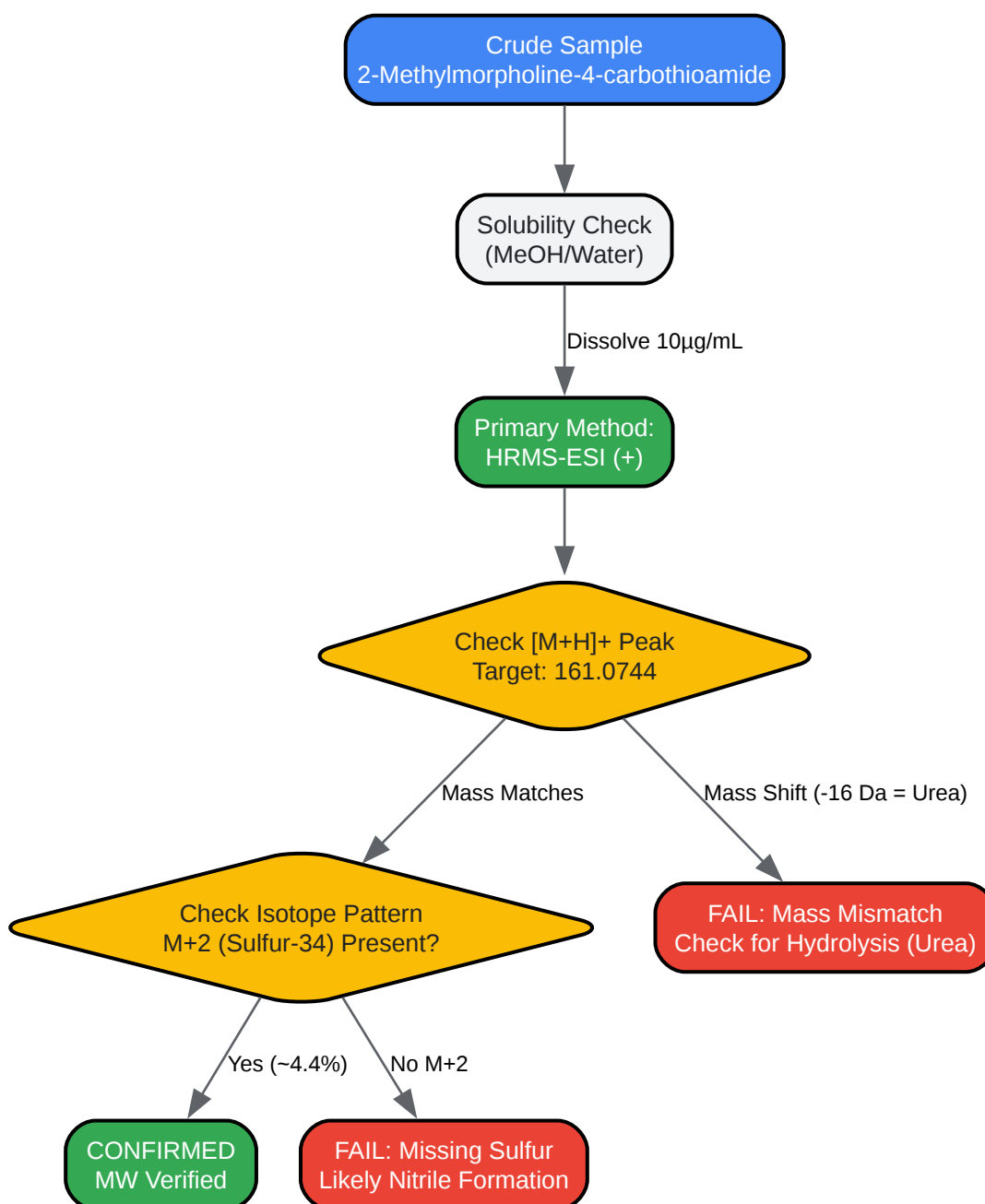
- Solvent: Dichloromethane (DCM) or Methanol.
- Concentration: 1 mg/mL.
- Inlet Temp: LOWER to 200°C (Standard is 250°C, but 200°C minimizes thioamide decomposition).
- Column: DB-5ms or equivalent non-polar column.
- Program: Start 60°C (1 min) → Ramp 20°C/min → End 280°C.

- Expected Fragments: Look for  $m/z$  160 (Molecular ion, likely weak) and  $m/z$  127 (Loss of SH/S).

## Part 4: Visualizations & Logic Flow

### Analytical Decision Matrix

This diagram outlines the logical flow for confirming the product, including "Fail States" where impurities like ureas (hydrolysis product) might interfere.

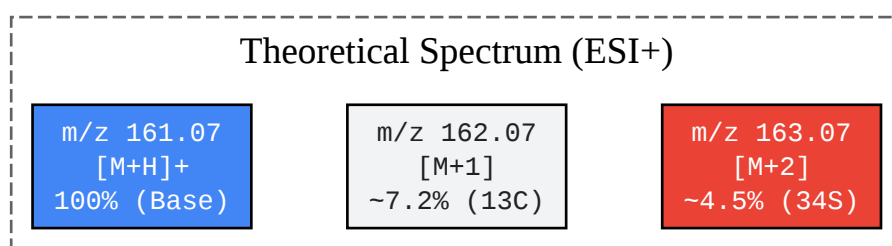


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Caption: Figure 1. Decision logic for MS-based validation. Note the specific checks for hydrolysis (Oxygen replacing Sulfur) which results in a mass shift of -16 Da.

## Isotope Pattern Expectation

Visualizing the difference between a standard amine and a sulfur-containing thioamide.



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Caption: Figure 2. Predicted relative abundance of isotopologues. The red node (M+2) is the critical sulfur signature.

## References

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